![molecular formula C16H17N3O2S B2364258 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1170178-89-8](/img/structure/B2364258.png)
1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Scientific Research Applications
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
Flexible urea derivatives have been synthesized and evaluated for their antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking pharmacophoric moieties and test compounds with greater conformational flexibility. The study demonstrates the potential of urea derivatives in developing treatments for diseases like Alzheimer's, where acetylcholinesterase inhibition is beneficial (Vidaluc et al., 1995).
Synthesis of Pyrimido[4,5-b]indoles and Quinoline Derivatives
Research into the synthesis of pyrimido[4,5-b]indole derivatives and quinoline dicarboxylate demonstrates the versatility of urea derivatives in creating complex heterocyclic compounds. These findings could be significant for developing new pharmaceuticals and exploring biological activities related to these structural frameworks (Kaptı et al., 2016).
Urea Analogues as Adenosine A(3) Receptor Antagonists
Isoquinoline and quinazoline urea derivatives have shown potential as adenosine A(3) receptor antagonists. This discovery could have implications for treating various diseases, including cancer, inflammatory diseases, and neurological disorders, by modulating adenosine receptor activity (van Muijlwijk-Koezen et al., 2000).
Development of Tetrahydroquinoline Derivatives
The investigation into tetrahydroquinoline derivatives involving ureidoalkylation and α-amidoalkylation reactions highlights the potential of these compounds in central nervous system (CNS) and cardiovascular system (CVS) applications. This research could pave the way for new therapeutic agents targeting these systems (Pandey et al., 2008).
Urea-Fluoride Interaction and Proton Transfer
The study of urea-fluoride interaction reveals significant insights into hydrogen bonding and proton transfer mechanisms. Such fundamental research helps in understanding the chemical behavior of urea derivatives and their potential applications in designing more effective molecular receptors (Boiocchi et al., 2004).
properties
IUPAC Name |
1-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-19-14-6-5-12(9-11(14)4-7-15(19)20)18-16(21)17-10-13-3-2-8-22-13/h2-3,5-6,8-9H,4,7,10H2,1H3,(H2,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIUGLVBTNCLFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea |
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